molecular formula C11H16N4O2 B6459804 1-(3-methoxypyrazin-2-yl)piperidine-4-carboxamide CAS No. 2549032-56-4

1-(3-methoxypyrazin-2-yl)piperidine-4-carboxamide

Cat. No.: B6459804
CAS No.: 2549032-56-4
M. Wt: 236.27 g/mol
InChI Key: JLNNUPWRZXCERB-UHFFFAOYSA-N
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Description

1-(3-Methoxypyrazin-2-yl)piperidine-4-carboxamide is a heterocyclic organic compound that features a pyrazine ring substituted with a methoxy group at the 3-position and a piperidine ring attached to a carboxamide group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes, potentially influencing their activity .

Cellular Effects

1-(3-methoxypyrazin-2-yl)piperidine-4-carboxamide may have significant effects on various types of cells and cellular processes . It could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown changes in their effects over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

It could interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxypyrazin-2-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 3-methoxypyrazine with piperidine-4-carboxylic acid under appropriate conditions to form the desired compound. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxypyrazin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 3-hydroxypyrazine or 3-pyrazinone derivatives.

    Reduction: Formation of piperidine-4-carboxamide derivatives.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

1-(3-Methoxypyrazin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Pyrazinamide: An anti-tubercular drug with a pyrazine ring.

    Piperidine derivatives: Compounds like piperidine-4-carboxamide and its analogs.

    Methoxypyrazine derivatives: Compounds with methoxy groups on the pyrazine ring.

Uniqueness: The unique combination of the methoxypyrazine and piperidine-4-carboxamide moieties in this compound provides distinct chemical and biological properties that can be leveraged for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

1-(3-methoxypyrazin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-17-11-10(13-4-5-14-11)15-6-2-8(3-7-15)9(12)16/h4-5,8H,2-3,6-7H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNNUPWRZXCERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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